Arctic acid

Natural product chemistry Structural elucidation Thiophene derivatives

Arctic acid is a burdock-specific bithiophene metabolite, distinguished by its 5′-(1-propynyl) substituent that confers a unique UV profile (λmax ~337 nm) and a drug-like logP (~3.6–4.35). This natural product scaffold is ideal for botanical authentication, LC-MS/MS biomarker studies, and CNS screening libraries. Secure authenticated milligram quantities for your research today.

Molecular Formula C12H8O2S2
Molecular Weight 248.3 g/mol
CAS No. 32155-99-0
Cat. No. B12306440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctic acid
CAS32155-99-0
Molecular FormulaC12H8O2S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C12H8O2S2/c1-2-3-8-4-5-9(15-8)10-6-7-11(16-10)12(13)14/h4-7H,1H3,(H,13,14)
InChIKeySJVJMFXCINSXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arctic Acid (CAS 32155-99-0) for Research Procurement: Baseline Compound Profile and Sourcing Considerations


Arctic acid (CAS 32155-99-0), also known as arctate, is a naturally occurring sulfur-containing acetylenic acid belonging to the bi- and oligothiophene class of organic compounds [1]. It was first isolated and characterized from the roots of Arctium lappa L. (burdock) in 1970, with its structure elucidated as 5′-(1-propynyl)-2,2′-bithiophene-5-carboxylic acid via IR, UV, NMR, and MS analysis of its methyl ester derivative [2]. The compound has a molecular formula of C12H8O2S2 and a molecular weight of 248.32 g/mol, featuring two linked thiophene rings with a propynyl substituent at the 5′ position and a carboxylic acid group at the 5 position [1]. Arctic acid is practically insoluble in water and behaves as a weakly acidic compound based on its predicted pKa of approximately 3.44 . The compound is commercially available from multiple research chemical suppliers in quantities ranging from 1 mg to 5 mg, with typical catalog specifications including storage at -20°C for long-term stability and suitability for life sciences research applications .

Why Generic Bithiophene Analogs Cannot Substitute for Arctic Acid in Specialized Research Protocols


The thiophene-based natural product chemical space is defined by substituent-specific physicochemical and biological signatures that preclude simple analog interchange. Within the 2,2′-bithiophene-5-carboxylic acid scaffold, variation at the 5′ position dramatically alters both predicted lipophilicity and potential molecular recognition properties [1]. Arctic acid bears a distinct 1-propynyl substituent at the 5′ position of the bithiophene core, which distinguishes it from the unsubstituted parent [2,2′-bithiophene]-5-carboxylic acid, from oxidized analogs such as 5′-(1-propen-1-yl) derivatives, and from alkyl-chain substituted variants found in synthetic bithiophene libraries [2]. The propynyl moiety confers a unique combination of a conjugated triple bond adjacent to the thiophene ring system, which influences the compound‘s UV absorption profile (reported λmax at 337 nm and 330 nm for the methyl ester) and predicted logP values in the range of 3.6–4.35 [3]. Furthermore, Arctic acid’s natural occurrence as a burdock-derived phytochemical establishes a defined biosynthetic provenance that is absent from purely synthetic bithiophene analogs, a factor relevant for natural product authentication and biomarker studies [1].

Quantitative Differentiation of Arctic Acid: Evidence-Based Selection Metrics for Procurement


Structural Differentiation: The 1-Propynyl Substituent Defines a Unique Conjugated System Among Bithiophene-5-Carboxylic Acids

Arctic acid is structurally defined by the presence of a 1-propynyl group at the 5′ position of the 2,2′-bithiophene-5-carboxylic acid scaffold, as established by original isolation and characterization studies [1]. This substitution pattern is distinct from the unsubstituted parent [2,2′-bithiophene]-5-carboxylic acid (C9H6O2S2), from 5′-iodo- and 5′-bromo-substituted synthetic analogs, and from alkyl chain-substituted derivatives such as 3′,4-dihexyl variants . The triple bond of the propynyl group extends π-conjugation into the bithiophene core, resulting in characteristic UV absorption maxima at 337 nm and 330 nm for the methyl ester derivative, as documented in the original characterization work [1].

Natural product chemistry Structural elucidation Thiophene derivatives

Natural Occurrence: Defined Botanical Source Provides Authenticated Phytochemical Identity

Arctic acid is a naturally occurring phytochemical isolated from the roots of Arctium lappa L. (burdock), a plant with documented traditional medicinal use [1]. The compound was isolated from the acidic fraction of ethereal root extracts and structurally characterized as a novel sulfur-containing acetylenic acid [2]. This botanical origin is recorded across multiple phytochemical databases including FooDB, HMDB, and IMPPAT, with the compound recognized as a potential biomarker for burdock consumption [3].

Phytochemistry Natural products Biomarker discovery

Predicted ADMET Profile: Favorable Drug-Likeness Parameters for Bioactivity Screening

Computational ADMET predictions for Arctic acid indicate favorable drug-likeness and oral bioavailability parameters relative to typical small-molecule screening thresholds [1]. The compound complies with Lipinski's Rule of Five (0 violations), Ghose filter, and Veber's Rule, with a predicted human intestinal absorption probability of 99.26% and human oral bioavailability probability of 70% as calculated by admetSAR 2 [2]. The predicted blood-brain barrier penetration probability is 75% [2]. The compound's predicted logP values range from 3.6 to 4.35 across different estimation methods (ALOGPS, ChemAxon, ACD/Labs), indicating moderate to high lipophilicity that may influence membrane permeability .

ADMET prediction Drug discovery Pharmacokinetics

Physicochemical Characterization: Predicted pKa and LogP Values Define Acidic and Lipophilic Properties

Arctic acid exhibits a predicted acid dissociation constant (pKa) of 3.44±0.10 for the carboxylic acid group, classifying it as a weakly acidic compound . This pKa value is consistent with other thiophene-2-carboxylic acid derivatives, which typically exhibit pKa values in the 3.3–3.6 range [1]. The compound is predicted to be practically insoluble in water, with estimated aqueous solubility at 25°C of 7.726 mg/L based on Log Kow estimation, and 0.014 g/L by ALOGPS . The predicted octanol-water partition coefficient (logP) ranges from 3.6 (XlogP) to 4.35 (ACD/LogP), indicating significant lipophilicity .

Physicochemical properties Solubility Formulation development

Spectroscopic Reference Data: Established UV and Predicted Spectral Parameters Support Analytical Identification

Arctic acid methyl ester has documented UV absorption maxima at 337 nm (ε = 19,800), 330 nm (ε = 20,000), and 241 nm (ε = 6,890) as reported in the original isolation study [1]. These spectral features arise from the extended π-conjugation system comprising the bithiophene core and the 1-propynyl substituent [2]. The compound has a predicted refractive index of 1.686 and polar surface area of approximately 94 Ų . Standardized InChIKey (SJVJMFXCINSXFF-UHFFFAOYSA-N) and canonical SMILES (CC#Cc1ccc(s1)c2ccc(s2)C(=O)O) strings are available across authoritative databases, enabling unambiguous compound identification and data interoperability .

Analytical chemistry Spectroscopy Quality control

Optimal Research and Industrial Application Scenarios for Arctic Acid Procurement


Natural Product Biomarker Studies in Dietary and Botanical Exposure Assessment

Arctic acid's established presence in Arctium lappa L. (burdock) root makes it a suitable reference standard for metabolomics studies investigating dietary exposure biomarkers [1]. The compound's unique thiophene-acetylenic structure, combined with its documented UV spectral profile, enables specific detection in complex plant extracts and biological matrices. Researchers developing LC-MS/MS methods for burdock metabolite profiling can use authenticated Arctic acid as a calibration standard, with its defined retention characteristics and mass spectral fragmentation pattern serving as reference points for unknown peak identification [2].

Early-Stage Drug Discovery Screening Collections and Hit-to-Lead Libraries

Given its favorable predicted ADMET profile including compliance with Lipinski's Rule of Five and high predicted human intestinal absorption probability (99.26%), Arctic acid represents a drug-like natural product scaffold suitable for inclusion in diversity-oriented screening libraries [1]. The compound's moderate molecular weight (248.32 g/mol) and predicted blood-brain barrier penetration probability (75%) make it particularly relevant for central nervous system target screening campaigns [2]. The carboxylic acid moiety provides a synthetic handle for derivative generation, while the propynyl group offers opportunities for click chemistry conjugation or further functionalization [3].

Phytochemical Reference Standard for Botanical Authentication and Quality Control

As a characteristic phytochemical of Arctium lappa L., Arctic acid serves as a marker compound for botanical identity verification and quality assessment of burdock-derived raw materials [1]. Its predicted lipophilicity (logP 3.6–4.35) and UV spectral properties support HPLC-UV method development with detection in the 330–337 nm range [2]. The availability of authenticated reference material with defined purity specifications enables quantitative analysis in herbal supplement quality control, pharmacognosy research, and botanical extract standardization programs [3].

Structure-Activity Relationship Studies of Thiophene-Containing Natural Products

Arctic acid represents a naturally occurring member of the bi- and oligothiophene class, a structural family with documented bioactivities including antimicrobial and anti-inflammatory properties [1]. The compound's defined substitution pattern (5-carboxylic acid, 5′-1-propynyl) provides a specific reference point for SAR investigations comparing the biological effects of various thiophene substitution patterns. Its commercially available quantities (1–5 mg) support preliminary in vitro evaluation in enzyme inhibition assays, cytotoxicity screening, or receptor binding studies, where the results can be contextualized against other bithiophene analogs with alternative substitution patterns [2].

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